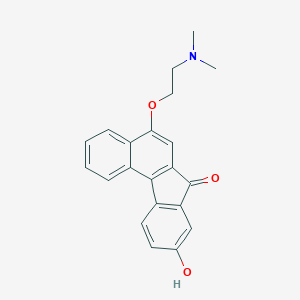
9-Hydroxybenfluron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxybenfluron is a chemical compound that has been studied for its potential pharmaceutical and agricultural applications. It is a derivative of benfluron, which is a herbicide used to control broadleaf weeds in crops such as wheat, barley, and oats. 9-Hydroxybenfluron has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
9-Hydroxybenfluron has been studied for its potential pharmaceutical and agricultural applications. In pharmaceuticals, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide, as well as its potential to enhance crop growth and yield.
Wirkmechanismus
The mechanism of action of 9-Hydroxybenfluron is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of plant hormones such as auxins and gibberellins. This leads to the disruption of plant growth and development, making it an effective herbicide. In pharmaceuticals, it is believed to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Biochemische Und Physiologische Effekte
9-Hydroxybenfluron has been shown to have a range of biochemical and physiological effects. In plants, it inhibits the biosynthesis of plant hormones, leading to stunted growth and chlorosis. In humans, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Hydroxybenfluron in lab experiments include its ability to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, as well as its potential use as a herbicide. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 9-Hydroxybenfluron. These include further studies on its mechanism of action, exploring its potential as a herbicide and crop growth enhancer, and investigating its potential pharmaceutical applications. Additionally, research on the toxicity of 9-Hydroxybenfluron is needed to determine its safety for human and environmental use.
Conclusion
9-Hydroxybenfluron is a chemical compound that has potential pharmaceutical and agricultural applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 9-Hydroxybenfluron and its safety for human and environmental use.
Synthesemethoden
9-Hydroxybenfluron can be synthesized using various methods, including the reaction of benfluron with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate pentahydrate. Another method involves the reaction of benfluron with sodium hypochlorite in the presence of a base such as sodium hydroxide. The yield of 9-Hydroxybenfluron can vary depending on the method used, with the copper catalyzed reaction yielding higher yields than the sodium hypochlorite method.
Eigenschaften
CAS-Nummer |
115029-30-6 |
|---|---|
Produktname |
9-Hydroxybenfluron |
Molekularformel |
C21H19NO3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
5-[2-(dimethylamino)ethoxy]-9-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3 |
InChI-Schlüssel |
SAMGZMAPTSFCLX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
Kanonische SMILES |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
Andere CAS-Nummern |
115029-30-6 |
Synonyme |
9-hydroxybenfluron |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



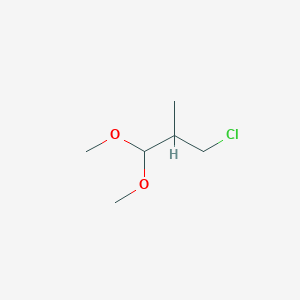
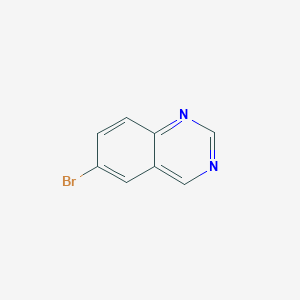
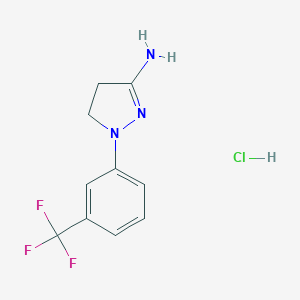
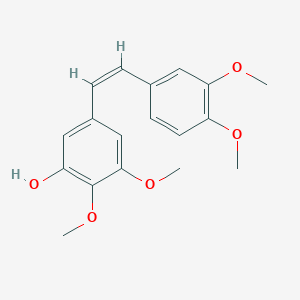


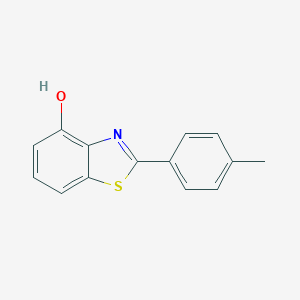
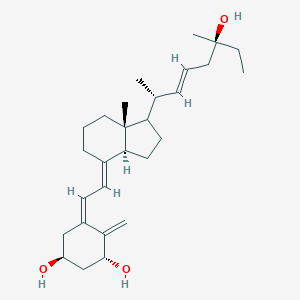
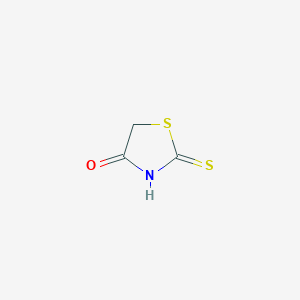


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
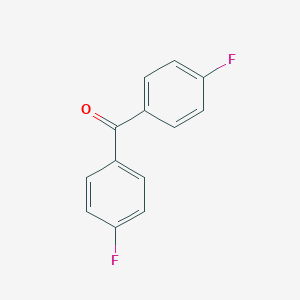
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)